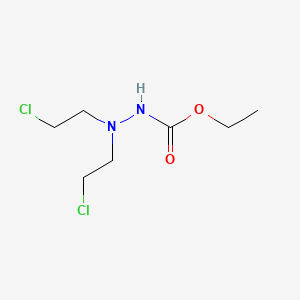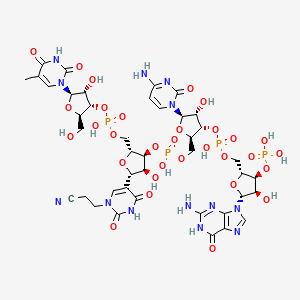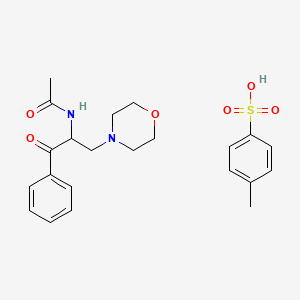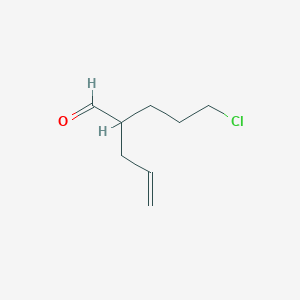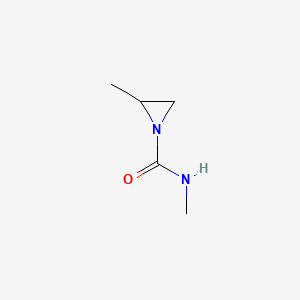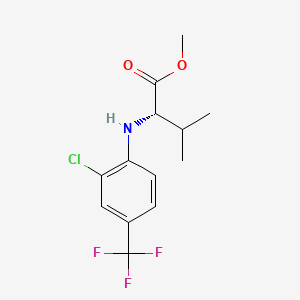
Valine, N-(2-chloro-4-(trifluoromethyl)phenyl)-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Valine, N-(2-chloro-4-(trifluoromethyl)phenyl)-, methyl ester is a chemical compound known for its unique structure and properties. It is often referred to in scientific literature by its systematic name, τ-Fluvalinate . This compound is characterized by the presence of a valine moiety linked to a chlorinated and trifluoromethylated phenyl group, making it a valuable molecule in various fields of research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Valine, N-(2-chloro-4-(trifluoromethyl)phenyl)-, methyl ester typically involves the esterification of valine with a chlorinated and trifluoromethylated phenyl compound. The reaction conditions often include the use of a suitable esterification agent such as methanol in the presence of an acid catalyst . The process may also involve purification steps like recrystallization to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes under controlled conditions to ensure consistency and quality. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Valine, N-(2-chloro-4-(trifluoromethyl)phenyl)-, methyl ester undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like methanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Valine, N-(2-chloro-4-(trifluoromethyl)phenyl)-, methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is used in the production of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of Valine, N-(2-chloro-4-(trifluoromethyl)phenyl)-, methyl ester involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to Valine, N-(2-chloro-4-(trifluoromethyl)phenyl)-, methyl ester include:
Fluvalinate: A closely related compound with similar structural features.
Cyano(3-phenoxyphenyl)methyl esters: These compounds share the ester functional group and phenyl moiety.
Uniqueness
What sets this compound apart is its specific combination of a valine moiety with a chlorinated and trifluoromethylated phenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications .
Eigenschaften
CAS-Nummer |
76338-71-1 |
|---|---|
Molekularformel |
C13H15ClF3NO2 |
Molekulargewicht |
309.71 g/mol |
IUPAC-Name |
methyl (2S)-2-[2-chloro-4-(trifluoromethyl)anilino]-3-methylbutanoate |
InChI |
InChI=1S/C13H15ClF3NO2/c1-7(2)11(12(19)20-3)18-10-5-4-8(6-9(10)14)13(15,16)17/h4-7,11,18H,1-3H3/t11-/m0/s1 |
InChI-Schlüssel |
BITJWWCKVCSAIQ-NSHDSACASA-N |
Isomerische SMILES |
CC(C)[C@@H](C(=O)OC)NC1=C(C=C(C=C1)C(F)(F)F)Cl |
Kanonische SMILES |
CC(C)C(C(=O)OC)NC1=C(C=C(C=C1)C(F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


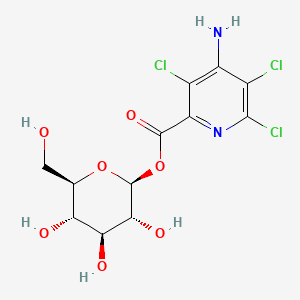
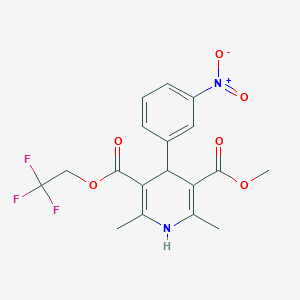
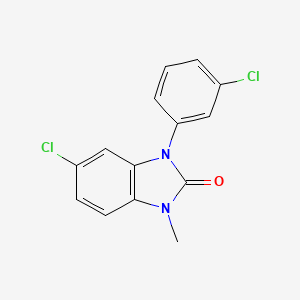
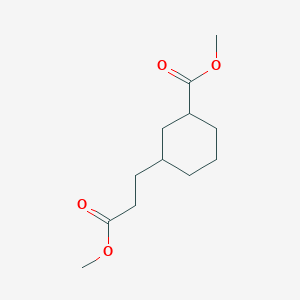

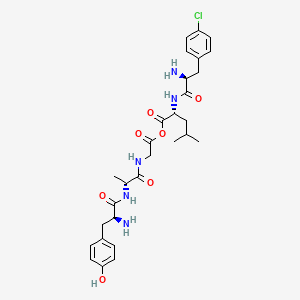
![(E)-N-[4-(Heptyloxy)phenyl]-1-(4-nitrophenyl)methanimine](/img/structure/B14442546.png)

